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Compound of Interest

Compound Name: Iferanserin hydrochloride

Cat. No.: B12781937 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Discontinuation Notice: The clinical development of iferanserin hydrochloride (also known as

VEN-309 and S-MPEC) was discontinued after a Phase 3 clinical trial for the treatment of

hemorrhoidal disease failed to meet its primary and secondary endpoints. This document

summarizes the publicly available pharmacological information for research and academic

purposes.

Executive Summary
Iferanserin hydrochloride is a selective antagonist of the serotonin 2A (5-HT2A) receptor. It

was under development as a topically administered agent for the treatment of symptomatic

internal hemorrhoids. The rationale for its development was based on the role of serotonin in

smooth muscle contraction and vascular function in the gastrointestinal tract. By blocking 5-

HT2A receptors, iferanserin was hypothesized to alleviate the symptoms of hemorrhoids, such

as bleeding and itching. Despite showing some promise in a Phase 2b clinical trial, a

subsequent Phase 3 study did not demonstrate a significant improvement over placebo,

leading to the cessation of its development. This guide provides a comprehensive overview of

the known pharmacological properties of iferanserin hydrochloride, including its mechanism

of action, available preclinical and clinical data, and a generalized view of the experimental

protocols that would have been employed in its characterization.
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Iferanserin is a selective antagonist of the 5-HT2A receptor.[1] The 5-HT2A receptor is a G-

protein coupled receptor (GPCR) that, upon activation by serotonin (5-hydroxytryptamine),

primarily signals through the Gq/11 pathway. This activation leads to the stimulation of

phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)

into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of

intracellular calcium stores, while DAG activates protein kinase C (PKC). In the context of the

proposed therapeutic application for hemorrhoids, the downstream effects of 5-HT2A receptor

activation in the rectal vasculature and smooth muscle are believed to contribute to the

pathophysiology of the condition. As a competitive antagonist, iferanserin binds to the 5-HT2A

receptor, preventing the binding of serotonin and thereby inhibiting this signaling cascade.

Pharmacodynamics
Detailed in vitro and in vivo pharmacodynamic data for iferanserin hydrochloride, such as

receptor binding affinities (Ki) and functional antagonist potencies (IC50/EC50), are not readily

available in the public domain. The following tables summarize the expected pharmacodynamic

parameters for a selective 5-HT2A antagonist.

In Vitro Pharmacodynamics
Parameter Receptor Value

Binding Affinity (Ki) 5-HT2A Data not available

Other 5-HT receptors Data not available

Other neurotransmitter

receptors
Data not available

Functional Antagonism

(IC50/EC50)
5-HT2A-mediated signaling Data not available

Note: As a selective 5-HT2A receptor antagonist, it would be expected that iferanserin would

display high affinity (low nanomolar Ki value) for the 5-HT2A receptor and significantly lower

affinity for other serotonin receptor subtypes and other neurotransmitter receptors.

Pharmacokinetics
Limited pharmacokinetic data from preclinical studies in rats are available.
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Preclinical Pharmacokinetics in Rats
Parameter Route of Administration Value

Bioavailability Topical < 10%

Blood-Brain Barrier

Penetration
Topical

Does not cross at therapeutic

doses

Note: The low systemic exposure and lack of central nervous system penetration were

considered favorable safety features for a topically administered drug.

Clinical Pharmacokinetics
Detailed pharmacokinetic data from human clinical trials are not publicly available.

Paramete
r

Route of
Administr
ation

Dosage Cmax Tmax Half-life AUC

Human

Data

Intra-anal

ointment
10 mg BID

Data not

available

Data not

available

Data not

available

Data not

available

Clinical Trials
Iferanserin hydrochloride underwent Phase 2 and Phase 3 clinical trials for the treatment of

symptomatic internal hemorrhoids.

Phase 2b Clinical Trial (NCT01483833)
A prospective, randomized, double-blind, placebo-controlled study was conducted to evaluate

the efficacy and tolerability of 10 mg twice-daily iferanserin intra-anal ointment.[1] The study

showed that compared with placebo, iferanserin was associated with significantly reduced

patient-reported severity of bleeding and itching.[1] Physician-assessed bleeding frequency

was also significantly reduced by day 14.[1]

Phase 3 Clinical Trial (NCT01355874)
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A pivotal Phase 3, randomized, double-blind, placebo-controlled clinical trial was conducted in

patients with hemorrhoidal disease.[2] The trial randomized 603 patients to receive either

iferanserin for 7 or 14 days, or a placebo.[2] The primary endpoint was the elimination of

bleeding from day 7 through day 14, with secondary endpoints including the elimination of

itching and pain.[2] The study did not meet its primary or secondary endpoints, showing no

significant improvement over placebo.[2]

Experimental Protocols
Detailed experimental protocols specific to the development of iferanserin are not available.

The following are generalized protocols for key assays typically used to characterize a novel 5-

HT2A receptor antagonist.

5-HT2A Receptor Binding Assay (Generalized Protocol)
Objective: To determine the binding affinity (Ki) of iferanserin hydrochloride for the 5-HT2A

receptor.

Methodology:

Membrane Preparation: Cell membranes expressing recombinant human 5-HT2A receptors

are prepared.

Radioligand: A selective 5-HT2A receptor radioligand, such as [3H]ketanserin, is used.

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

Incubation: The cell membranes, radioligand, and varying concentrations of iferanserin
hydrochloride are incubated at a specific temperature (e.g., 25°C) for a set duration to

reach equilibrium.

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Detection: The amount of bound radioactivity on the filters is quantified using liquid

scintillation counting.
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Data Analysis: The data are analyzed using non-linear regression to determine the IC50

value, which is then converted to a Ki value using the Cheng-Prusoff equation.

5-HT2A Functional Antagonism Assay (Generalized
Protocol)
Objective: To determine the functional potency (IC50) of iferanserin hydrochloride in

inhibiting 5-HT2A receptor-mediated signaling.

Methodology:

Cell Line: A cell line stably expressing the human 5-HT2A receptor and a suitable reporter

system (e.g., a calcium-sensitive fluorescent dye for measuring intracellular calcium release)

is used.

Agonist: A known 5-HT2A receptor agonist, such as serotonin, is used to stimulate the

receptor.

Assay: Cells are pre-incubated with varying concentrations of iferanserin hydrochloride for

a specific duration.

Stimulation: The cells are then stimulated with a fixed concentration of the 5-HT2A agonist.

Detection: The cellular response (e.g., change in fluorescence intensity) is measured using a

plate reader.

Data Analysis: The data are plotted as a concentration-response curve, and the IC50 value is

determined using non-linear regression.

Visualizations
Signaling Pathway of the 5-HT2A Receptor
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Caption: 5-HT2A Receptor Signaling Pathway and Point of Iferanserin Antagonism.
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Generalized Experimental Workflow for In Vitro
Characterization
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Caption: Generalized workflow for the in vitro pharmacological characterization of iferanserin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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